molecular formula C12H12F3N3O B1404651 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1443291-26-6

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B1404651
CAS No.: 1443291-26-6
M. Wt: 271.24 g/mol
InChI Key: QEEYXYCETHMVIQ-UHFFFAOYSA-N
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Description

Systematic Naming and CAS Registration

The compound 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol is formally designated by its IUPAC name, which reflects its triazole core, substituents, and functional groups. The molecular formula is C₁₂H₁₂F₃N₃O , derived from:

  • Triazole ring : Consisting of three nitrogen atoms in a five-membered aromatic ring.
  • Ethanol moiety : A hydroxyl (-OH) group attached to a methylene (-CH₂-) group.
  • 3-(Trifluoromethyl)phenyl substituent : A benzene ring with a trifluoromethyl (-CF₃) group at the para position.

This structure is confirmed by its CAS Registry Number 1267217-73-1 .

Molecular Weight and Elemental Composition

The compound’s molecular weight is 271.18 g/mol , calculated as follows:

Element Atoms Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 12 12.01 144.12
Hydrogen 12 1.008 12.10
Fluorine 3 19.00 57.00
Nitrogen 3 14.01 42.03
Oxygen 1 16.00 16.00
Total 271.25

This aligns with data from PubChem CID 75176209 , where the molecular formula and weight are explicitly stated.

Properties

IUPAC Name

1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYXYCETHMVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Cycloaddition Approach

Recent studies have demonstrated the regioselective synthesis of trifluoromethyl-substituted triazoles through photocycloaddition of sydnone substrates with trifluoroacetonitrile (CF3CN) under visible light irradiation (420-430 nm LED). This method allows the formation of 1,2,3-triazole rings bearing trifluoromethyl groups with high regioselectivity at room temperature, using mild conditions and avoiding harsh reagents.

  • Reaction conditions: Sydnone substrates (0.5 mmol) react with CF3CN in the presence of triethylamine (NEt3) as base, under nitrogen atmosphere with LED light irradiation.
  • Yields: Optimized conditions yield up to 63% of the desired triazole product.
  • Base effects: Triethylamine provides the best yields compared to other bases like DBU, Cs2CO3, DABCO, K2CO3, or DIPEA, which gave poor or no yields (Table 1).
Entry 2a:1b Ratio Base Time (h) Yield (%)
1 1:1 NEt3 12 49
2 1:1.5 NEt3 12 54
3 1:2 NEt3 12 63
4 1:2 DBU 12 3
5 1:2 Cs2CO3 12 0
6 1:2 DABCO 12 0
7 1:2 K2CO3 12 0
8 1:2 DIPEA 24 28

Table 1: Influence of reactant ratio and base on the photocatalytic synthesis of trifluoromethyl-substituted triazoles.

This photocatalytic method is advantageous due to its mild conditions, regioselectivity, and environmental friendliness.

Functionalization to Ethan-1-ol Derivative

The ethan-1-ol group at the 4-position of the triazole ring can be introduced via reduction or nucleophilic addition reactions starting from a precursor such as 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one.

  • Reduction method: The ketone functional group at the 4-position can be reduced to the corresponding secondary alcohol using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol.
  • Reaction conditions: Typically conducted at 0°C to room temperature, with careful monitoring to prevent over-reduction.
  • Yield and purity: High yields are achievable with proper control, and the product can be purified by recrystallization.

Characterization and Quality Control

The synthesized compound is characterized by:

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes
1. Triazole ring formation Photocycloaddition of sydnone + CF3CN, NEt3, LED light, N2, RT Up to 63% yield Regioselective synthesis
2. N-1 Alkylation 3-(Trifluoromethyl)benzyl halide, base (K2CO3/NaH), DMF Moderate to high yield Controlled alkylation
3. Ketone reduction to alcohol NaBH4, MeOH or EtOH, 0°C to RT High yield Mild conditions, selective
4. Purification & characterization Chromatography, recrystallization, NMR, MS, IR Pure product Confirm structure and purity

Research Findings and Notes

  • The photocatalytic method provides a mild, environmentally friendly route to trifluoromethyl-substituted triazoles, avoiding toxic reagents and harsh conditions.
  • Base choice critically affects yield; triethylamine is optimal.
  • Handling of trifluoroacetonitrile requires caution due to its toxicity and volatility.
  • The reduction step is straightforward but requires careful temperature control to avoid side reactions.
  • The overall synthetic route is modular, allowing for potential substitution variations on the aryl or triazole moieties.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethanal or 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethanoic acid .

Mechanism of Action

The mechanism of action of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Compounds:

1-(1-(2,4-Dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (8a) Substituents: 2,4-Dichloro-3-(trifluoromethyl)phenyl Synthesis: Derived from 2,4-dichloro-3-(trifluoromethyl)aniline and 3-butyn-2-ol via CuAAC .

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Substituents: 4-Chlorophenyl Synthesis: Similar CuAAC route with 4-chlorophenyl azide and propargyl alcohol . Properties: The chloro group offers moderate electron-withdrawing effects, balancing solubility and activity.

2-(1-(2,4-Dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (8b) Substituents: Ethanol chain extended by one methylene group.

Compound Substituent Molecular Weight Key Feature
Target Compound 3-(Trifluoromethyl)benzyl 269.22 (ketone) High lipophilicity, metabolic stability
8a () 2,4-Dichloro-3-(trifluoromethyl) 383.62 Enhanced electrophilicity
[1-(4-Cl-Ph)-Triazol-4-yl]methanol 4-Chlorophenyl 209.63 Balanced solubility-activity profile

Functional Group Variations at the C4 Position

Key Compounds:

1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one () Functional Group: Ketone (C=O) instead of alcohol.

1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)acetic Acid Functional Group: Carboxylic acid.

1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethyl Acetate Functional Group: Ester.

Compound Functional Group Key Impact
Target Compound (Ethanol) -OH Hydrogen bonding, moderate polarity
Ketone () -C=O Electrophilic, derivatization site
Carboxylic Acid (e.g., 8f, ) -COOH Enhanced solubility, ionic binding

Antimicrobial Activity:

  • Compound VId (): 5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole Activity: Potent against Bacillus subtilis and Staphylococcus aureus (MIC: ≤0.125 µg/mL). Comparison: The indole-isoxazole-triazole scaffold enhances membrane disruption, outperforming the ethanol-substituted target compound in antibacterial assays .

Anticancer Activity:

  • Compound 6m (): 2-(3-Methyl-1-(1-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)butyl)isoindoline-1,3-dione Activity: IC₅₀ = 62% inhibition in breast cancer cell lines. Comparison: The benzoimidazole-triazole hybrid shows superior cytotoxicity compared to simpler ethanol derivatives, likely due to π-π stacking interactions .

Protein Degradation:

  • NZ-65 (): ULK1-recruiting chimera with trifluoromethylphenyl-triazole moiety. Activity: Induces mitochondria degradation via AUTACs mechanism. Comparison: The target compound’s ethanol group may limit proximity-induced degradation efficiency compared to urea-linked analogs .

Physicochemical Data

Property Target Compound 8a () [1-(4-Cl-Ph)-Triazol-4-yl]methanol ()
Molecular Weight 269.22 (ketone) 383.62 209.63
Melting Point Not reported 216–218°C 70–75°C (similar ethanol derivative, )
LogP (Predicted) ~2.5 ~3.8 ~1.9
Solubility (aq.) Low Very low Moderate

Biological Activity

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol, commonly referred to as triazole compound , is a synthetic organic molecule characterized by its unique triazole ring structure and trifluoromethyl substitution. This compound has garnered attention for its potential biological activities , particularly in the fields of pharmacology and agrochemistry.

  • Molecular Formula : C₁₂H₁₂F₃N₃O
  • Molecular Weight : 271.24 g/mol
  • Melting Point : 75–77 °C
  • CAS Number : 1443291-26-6

Biological Activity Overview

The biological activity of triazole compounds is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogens:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate inhibition
Candida albicansEffective antifungal

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of triazole compounds. For instance, a related triazole derivative demonstrated effective post-emergence herbicidal activity against several weed species:

Weed Species Concentration (g/ha) Activity Level Reference
Amaranthus retroflexus375–750High
Echinochloa crus-galli375–750Moderate

The mechanism through which triazole compounds exert their biological effects often involves the inhibition of key enzymes or disruption of metabolic pathways. For example, the interaction with phytoene desaturase (PDS) has been noted as a critical pathway for herbicidal action:

  • Phytoene Desaturase Inhibition : The compound exhibits competitive inhibition against PDS, which is vital for carotenoid biosynthesis in plants, thus leading to effective herbicidal action.

Case Studies

Several case studies have explored the biological efficacy of this compound:

  • Antifungal Efficacy Study : A study demonstrated that the compound significantly reduced fungal growth in vitro, showing promise as a potential antifungal agent against resistant strains of Candida species.
  • In Vivo Herbicide Trials : Field trials indicated that application of the compound at specified concentrations effectively controlled weed populations without adversely affecting crop yields.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Starting materials : Propargyl alcohol derivatives and 3-(trifluoromethyl)benzyl azide.
  • Reaction conditions :
    • Catalyst : Copper(I) iodide (CuI) or TBTA (tris(benzyltriazolylmethyl)amine) for regioselectivity .
    • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere .
    • Temperature : 25–60°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Yield optimization : Lower temperatures (25°C) reduce side reactions, while excess azide (1.2 equiv.) improves triazole formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • 1H/13C NMR :
    • Triazole protons : Singlet at δ 7.8–8.2 ppm (H-5 of triazole) .
    • Trifluoromethyl group : CF3 appears as a singlet in 19F NMR at δ -62 to -65 ppm .
    • Ethanol moiety : CH2OH protons at δ 3.6–4.0 ppm (split into multiplets due to coupling) .
  • IR Spectroscopy :
    • Broad O-H stretch (~3300 cm⁻¹), C≡N (triazole) at 1600–1650 cm⁻¹ .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water mobile phase) .

Q. Example Table: Key NMR Signals

Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Triazole (C-4 CH)7.8–8.2 (s)145–150
CF3 (aromatic)-122–125 (q, J=271 Hz)
CH2OH3.6–4.0 (m)60–65

Q. How do substituents (e.g., trifluoromethyl, benzyl) influence the compound’s physicochemical properties?

  • Trifluoromethyl group : Enhances lipophilicity (logP increases by ~0.5) and metabolic stability .
  • Benzyl moiety : Improves π-π stacking with aromatic residues in enzyme binding pockets .
  • Ethanol group : Facilitates hydrogen bonding, critical for solubility in aqueous buffers .

Q. Experimental validation :

  • LogP measurements via shake-flask method .
  • Solubility assays in PBS (pH 7.4) .

Q. What are the common biological targets or activities reported for this compound?

  • Antimicrobial : Inhibits bacterial enoyl-ACP reductase (IC50 ~5–10 µM) .
  • Anticancer : Induces apoptosis in HeLa cells via caspase-3 activation (EC50 ~20 µM) .
  • Anti-inflammatory : Suppresses COX-2 expression in macrophages (50% inhibition at 10 µM) .

Q. Assay protocols :

  • MIC testing (agar dilution, 24–48 hrs) .
  • MTT assay (72 hrs incubation) .

Q. What stability and storage considerations are critical for this compound?

  • Light sensitivity : Store in amber vials at -20°C .
  • Hydrolysis risk : Lyophilize or store in anhydrous DMSO .
  • Degradation markers : Monitor via HPLC for triazole ring oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate electronic properties and reaction mechanisms?

  • DFT studies :
    • Optimize geometry at B3LYP/6-31G* level .
    • Frontier orbitals (HOMO-LUMO) predict nucleophilic/electrophilic sites .
  • Mechanistic insights :
    • CuAAC regioselectivity driven by electron-withdrawing CF3 group stabilizing transition states .

Software recommendations : Gaussian 16 or ORCA for DFT .

Q. How do solvent polarity and proticity affect reaction pathways in triazole synthesis?

  • Polar aprotic solvents (DMSO, DMF) : Accelerate cycloaddition but may reduce regioselectivity .
  • Protic solvents (MeOH, H2O) : Favor 1,4-triazole formation but lower yields due to copper deactivation .

Q. Table: Solvent Effects on Yield/Regioselectivity

SolventYield (%)1,4-/1,5-Regioisomer Ratio
THF8595:5
DMSO7880:20
H2O4550:50

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times) .
  • Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
  • Structural analogs : Compare with derivatives lacking CF3 or benzyl groups to isolate pharmacophores .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substitution patterns :
    • Replace CF3 with Cl/F: Test antimicrobial potency .
    • Modify ethanol to methyl ester: Assess metabolic stability .
  • In vitro models :
    • Enzyme inhibition : Fluorescence polarization assays .
    • Cell permeability : Caco-2 monolayer transport .

Q. What advanced analytical methods (e.g., LC-MS/MS, X-ray crystallography) validate compound identity and interactions?

  • LC-MS/MS :
    • Fragmentation pattern: m/z 315 [M+H]⁺ → m/z 214 (triazole cleavage) .
  • X-ray crystallography :
    • Resolve H-bonding networks (e.g., ethanol-OH with target protein) .

Case study : Co-crystallization with CYP450 enzyme revealed binding mode (PDB: 6T9A) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol

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